molecular formula C23H26N2O2 B14948030 N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide

Cat. No.: B14948030
M. Wt: 362.5 g/mol
InChI Key: JNDIQZROVUKBDK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and developing new drugs.

    Medicine: Researchers explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and acetamide-containing molecules. Examples are:

  • N-(2,6-dimethylphenyl)-2-oxo-2-(1-ethyl-1H-indol-3-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-oxo-2-(1-propyl-1H-indol-3-yl)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide stands out due to its specific molecular structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentylindol-3-yl)acetamide

InChI

InChI=1S/C23H26N2O2/c1-4-5-8-14-25-15-19(18-12-6-7-13-20(18)25)22(26)23(27)24-21-16(2)10-9-11-17(21)3/h6-7,9-13,15H,4-5,8,14H2,1-3H3,(H,24,27)

InChI Key

JNDIQZROVUKBDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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